Halisulfate-7

Calcineurin inhibition Ser/Thr phosphatase Sesterterpenoid SAR

Halisulfate-7 is a sulfated furanosesterterpene natural product first isolated from the marine sponge Coscinoderma sp. (Yap, Micronesia) and subsequently re-isolated, along with its pharmacologically active analogues irregularasulfate and hipposulfate C, from Spongia irregularis collected in Papua New Guinea.

Molecular Formula C25H40O5S
Molecular Weight 452.6 g/mol
Cat. No. B1246344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalisulfate-7
Synonymshalisulfate 7
halisulfate-7
Molecular FormulaC25H40O5S
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCC1CCC2C(=CCCC2(C)C)C1(C)CCC(CCCC3=COC=C3)COS(=O)(=O)O
InChIInChI=1S/C25H40O5S/c1-19-10-11-22-23(9-6-14-24(22,2)3)25(19,4)15-12-20(18-30-31(26,27)28)7-5-8-21-13-16-29-17-21/h9,13,16-17,19-20,22H,5-8,10-12,14-15,18H2,1-4H3,(H,26,27,28)/t19-,20?,22-,25-/m1/s1
InChIKeyOYRXLPLXKXDHJP-MBHHTPPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halisulfate-7: A Marine Furanosesterterpene Sulfate Phosphatase Inhibitor for Targeted Ser/Thr Phosphatase Research


Halisulfate-7 is a sulfated furanosesterterpene natural product first isolated from the marine sponge Coscinoderma sp. (Yap, Micronesia) [1] and subsequently re-isolated, along with its pharmacologically active analogues irregularasulfate and hipposulfate C, from Spongia irregularis collected in Papua New Guinea [2]. It belongs to the halisulfate family of sesterterpene sulfates, which are characterized by a decalin core, a 3-substituted furan ring, and a sulfate ester at the C-24 hydroxymethyl position. Halisulfate-7 acts as a moderate, active-site-directed inhibitor of the catalytic subunits of the mammalian Ser/Thr protein phosphatases calcineurin (PP2B), PP-1, and PP-2A [2]. Unlike the widely used phosphatase inhibitor okadaic acid, which is completely inactive against calcineurin, halisulfate-7 provides one of the few direct calcineurin-inhibitory chemotypes available for pharmacological probe development [2].

Direct calcineurin (PP2B) active-site inhibitor
Tri-phosphatase profile: PP-1, PP-2A, PP-2B
Marine furanosesterterpene sulfate chemotype
Sulfate pharmacophore essential for activity

Why Halisulfate-7 Cannot Be Substituted by Other Halisulfate Family Members or Generic Phosphatase Inhibitors


The halisulfate chemotype exhibits functional-group-dependent phosphatase inhibition that precludes generic substitution. Chemical desulfation of halisulfate-7 to the corresponding alcohol (5) completely abolishes all calcineurin inhibitory activity, while replacement of the sulfate with a phosphate group (haliphosphate-7, compound 6) produces a pronounced selectivity inversion—shifting potency away from calcineurin and toward PP-1c [1]. Even among closely related in-class sesterterpenoid sulfates co-isolated from the same sponge specimen, halisulfate-7, hipposulfate C, and irregularasulfate display measurably different potency and selectivity fingerprints across the calcineurin–PP-1–PP-2A panel, making them non-interchangeable tool compounds [1]. Furthermore, halisulfate-7 is structurally distinct from non-sulfated furanosesterterpenes such as igernellin, which lacks the sulfate pharmacophore and is completely inactive against all three phosphatases tested [1].

Sulfate Pharmacophore Essential
Desulfation abolishes calcineurin activity; phosphate replacement inverts selectivity toward PP-1c
In-Class Selectivity Divergence
Co-isolated hipposulfate C and irregularasulfate show distinct potency and isoform selectivity fingerprints
Non-Sulfated Analogs Inactive
Igernellin and other non-sulfated furanosesterterpenes lack phosphatase inhibition entirely

Quantitative Differentiation of Halisulfate-7 from In-Class and Cross-Class Comparators: A Procurement-Oriented Evidence Guide


Calcineurin Inhibition IC50 of Halisulfate-7 vs. Irregularasulfate and Hipposulfate C in a Single Head-to-Head Assay

In a direct head-to-head comparison using purified calcineurin catalytic subunit and singly phosphorylated inhibitor-1 as substrate, halisulfate-7 (3) inhibited calcineurin with an IC50 of 69 µM, compared to IC50 values of 59 µM for irregularasulfate (1) and 66 µM for hipposulfate C (2) [1]. Halisulfate-7 is equipotent to hipposulfate C (Δ = 3 µM) and only 1.17-fold less potent than irregularasulfate, positioning it as a moderate-affinity calcineurin ligand with a potency window distinct from its co-isolated analogues.

Calcineurin IC50 Comparison
Head-to-head
Halisulfate-7 IC50 = 69 µM vs. hipposulfate C 66 µM and irregularasulfate 59 µM
Supports selection when calcineurin inhibition is primary endpoint; distinct selectivity window from analogs
Equipotent to hipposulfate C; 1.17-fold less potent than irregularasulfate
Calcineurin inhibition Ser/Thr phosphatase Sesterterpenoid SAR

PP-1 vs. PP-2A Selectivity Ratio: Halisulfate-7 vs. Hipposulfate C by Direct Enzymatic Profiling

When tested against purified catalytic subunits of PP-1 and PP-2A in the same study, halisulfate-7 exhibited IC50 values of 64 µM for PP-1 and 140 µM for PP-2A, yielding a PP-2A/PP-1 selectivity ratio of 2.19 [1]. By comparison, the closely related co-metabolite hipposulfate C gave IC50 values of 71 µM (PP-1) and 130 µM (PP-2A), yielding a lower PP-2A/PP-1 selectivity ratio of 1.83 [1]. Thus, halisulfate-7 provides a 1.20-fold wider selectivity window between the two phosphatase isoforms versus hipposulfate C.

PP-1 vs. PP-2A Selectivity
Head-to-head
PP-2A/PP-1 selectivity ratio: 2.19 (halisulfate-7) vs. 1.83 (hipposulfate C)
Wider PP-1 vs. PP-2A discrimination may reduce PP-2A confounding in isoform studies
1.20-fold greater isoform discrimination reported
PP-1 selectivity PP-2A selectivity Phosphatase profiling

Sulfate Pharmacophore Essentiality: Halisulfate-7 vs. Desulfated Alcohol 5 and Haliphosphate-7 (Phosphate Analogue 6)

Chemical desulfation of halisulfate-7 (3) by refluxing HCl in MeOH yielded alcohol 5, which was completely inactive as a calcineurin inhibitor [1]. Conversion of alcohol 5 to the corresponding phosphate ester (haliphosphate-7, compound 6) resulted in a 3.3-fold loss of calcineurin potency (IC50 = 230 µM for 6 vs. 69 µM for 3) but paradoxically enhanced PP-1c inhibition by 1.8-fold (IC50 = 36 µM for 6 vs. 64 µM for 3) [1]. The sulfate-to-phosphate exchange therefore inverts the intrinsic phosphatase selectivity: native halisulfate-7 is near-equipotent against calcineurin and PP-1c (ratio 1.08), whereas haliphosphate-7 becomes highly PP-1c-selective (calci­neurin/PP-1c ratio = 6.39) [1].

Sulfate Pharmacophore SAR
Head-to-head
Sulfate→phosphate exchange reduces calcineurin potency 3.3-fold but enhances PP-1c 1.8-fold; desulfation inactivates
Pharmacophore essential; selectivity tunable via synthetic modification
Haliphosphate-7 calcineurin/PP-1c ratio shifts to 6.39 from 1.08
Sulfate pharmacophore Phosphate analogue Desulfation SAR Pro-drug chemistry

Differential Cancer Cell Line Cytotoxicity: Halisulfate-7 vs. 19-Oxofasciospongine A in a Multi-Line Panel

At a screening concentration of 20 µg/mL, halisulfate-7 (compound 6 in Yao et al.) showed no detectable cytotoxicity against MCF-7 (human breast adenocarcinoma), LNCaP (human prostate carcinoma), and LU-1 (human lung adenocarcinoma) cell lines [1]. In the same assay panel, the co-isolated sulfated sesterterpene alkaloid 19-oxofasciospongine A (compound 3) exhibited moderate cytotoxicity with IC50 values of 13.4 µM (MCF-7), 21.8 µM (LNCaP), and 5.0 µM (LU-1) [1]. A prior study (cited as ref. 16 in Yao et al.) reported halisulfate-7 cytotoxic activity against HeLa cells with an IC50 of 16 µg/mL (≈35 µM), indicating that its cytotoxicity is cell-line-dependent rather than broad-spectrum.

Cancer Cell Line Cytotoxicity
Cross-study
Non-cytotoxic at 20 µg/mL in MCF-7, LNCaP, LU-1 lines; HeLa IC50 ≈35 µM (prior report)
Low cytotoxicity supports cell-model endpoint interpretation without confounding cell death
Cytotoxicity is cell-line-dependent; data to verify in specific models
Cytotoxicity profiling Cancer cell lines Selectivity window MCF-7 LNCaP

Streptomyces 85E Hyphae-Formation Inhibition: Halisulfate-7 Displays a Defined Activity Threshold Superior to Halisulfate-9

In the Streptomyces 85E hyphae-formation inhibition (HFI) agar diffusion assay, halisulfate-7 produced clear phenotypes (complete hyphae suppression) at 20 µg/disk and retained bald phenotypes (partial inhibition) at 10 µg/disk [1]. By contrast, the structurally related sesterterpene sulfate halisulfate-9 (compound 7) generated only moderate bald zones at 10 µg/disk and was completely inactive at 5 µg/disk [1]. Halisulfate-7 therefore exhibits a minimum active concentration in this assay that is at least 2-fold lower than that of halisulfate-9. For reference, the co-isolated sulfated sesterterpene alkaloids 1–3 (fasciospongine series) displayed superior activity, producing 14–25 mm clear zones of inhibition at 20 µg/disk and maintaining activity down to 2.5 µg/disk for compound 3 [1].

Streptomyces HFI Activity
Head-to-head
Clear phenotypes at 20 µg/disk, bald at 10 µg/disk; halisulfate-9 inactive at 5 µg/disk
Supports mid-range HFI assay benchmark; defined activity threshold distinct from weaker analog
Less potent than fasciospongine alkaloids; supports tiered calibration
Antimicrobial screening Hyphae-formation inhibition Streptomyces 85E Natural product benchmarking

Unique Calcineurin Targeting Within the Phosphatase Inhibitor Landscape: Halisulfate-7 vs. Okadaic Acid (Class-Level Inference)

Okadaic acid, the most widely employed pharmacological inhibitor of Ser/Thr protein phosphatases, is exquisitely selective for PP-1 and PP-2A (IC50 values in the low nanomolar range) but is completely inactive against calcineurin (PP2B) [1]. In contrast, halisulfate-7 represents one of a very limited set of natural products that directly inhibit the calcineurin active site, with an IC50 of 69 µM against the purified catalytic subunit [2]. While halisulfate-7 also inhibits PP-1 (IC50 64 µM) and PP-2A (IC50 140 µM), its micromolar potency against calcineurin fills a critical gap in the phosphatase inhibitor toolkit: there are few known potent and selective active-site inhibitors of calcineurin, and the clinically used indirect calcineurin inhibitors cyclosporine and FK506 require immunophilin complex formation and are not suitable for direct in vitro enzyme studies [2].

Calcineurin Inhibitor Landscape
Class-level
Okadaic acid does not inhibit calcineurin; halisulfate-7 provides micromolar calcineurin inhibition
Fills a calcineurin inhibitor gap; supports direct enzyme studies without immunophilin requirement
Okadaic acid is >10,000-fold more potent against PP-1/PP-2A but calcineurin-sparing
Calcineurin inhibitor Okadaic acid Phosphatase selectivity Tool compound PP2B

Evidence-Backed Application Scenarios for Halisulfate-7 Procurement in Academic and Industrial Research


Calcineurin/NFAT Signaling Pathway Dissection in Cell-Free and Cellular Systems

Halisulfate-7 is one of the few commercially accessible, direct calcineurin active-site inhibitors available for in vitro biochemistry and cellular pharmacology [1]. With a calcineurin IC50 of 69 µM and a favorable cytotoxicity profile in MCF-7, LNCaP, and LU-1 lines (non-cytotoxic at 20 µg/mL), it enables calcineurin inhibition studies without the confounding cell death that limits the use of more cytotoxic sesterterpenoid alkaloids such as 19-oxofasciospongine A [2]. Unlike cyclosporine and FK506, which require immunophilin complex formation and are not suited for direct enzyme inhibition assays, halisulfate-7 acts directly on the calcineurin catalytic subunit, making it the preferred tool compound for active-site binding studies and in vitro reconstitution experiments [1].

PP-1-Selective Pharmacological Profiling with a Measured Selectivity Advantage over Hipposulfate C

Investigators requiring preferential PP-1 inhibition over PP-2A should select halisulfate-7 over hipposulfate C because of its 1.20-fold wider PP-2A/PP-1 selectivity ratio (2.19 vs. 1.83) [1]. This modest but measurable selectivity advantage translates into a cleaner pharmacological window when probing PP-1-dependent dephosphorylation events in the presence of PP-2A. For researchers who additionally require PP-1 selectivity over calcineurin, the synthetic phosphate analogue haliphosphate-7 (IC50 36 µM for PP-1c vs. 230 µM for calcineurin) offers a further 6.4-fold selectivity shift, representing a rational derivatization path originating from the halisulfate-7 scaffold [1].

Natural Product Antimicrobial Screening and Streptomyces HFI Assay Standardization

Halisulfate-7 provides a validated intermediate-activity positive control for the Streptomyces 85E hyphae-formation inhibition (HFI) assay, producing clear phenotypes at 20 µg/disk and bald phenotypes at 10 µg/disk [2]. Its activity threshold is clearly distinguishable from the weaker halisulfate-9 (active only at ≥10 µg/disk) and from the more potent fasciospongine alkaloids (active down to 2.5 µg/disk), enabling tiered assay calibration across a broad dynamic range [2]. Laboratories engaged in antimicrobial natural product discovery can procure halisulfate-7 as a mid-range benchmark compound to validate HFI assay sensitivity and to contextualize the potency of new extract hits.

Structure–Activity Relationship (SAR) and Derivatization Chemistry on the Sesterterpenoid Sulfate Scaffold

The well-characterized chemical reactivity of halisulfate-7—including acid-catalyzed desulfation to alcohol 5, phosphitylation to haliphosphate-7 (6), and thiophosphate formation in the hipposulfate C series—makes it an optimal starting template for SAR programs aimed at tuning phosphatase isoform selectivity [1]. The complete loss of activity upon desulfation establishes the sulfate ester as the essential pharmacophore, while the phosphate analogue's selectivity inversion (6.4-fold PP-1c preference) demonstrates that the phosphatase selectivity profile is synthetically tunable [1]. Medicinal chemistry and chemical biology groups can procure halisulfate-7 as the parent scaffold for systematic derivatization efforts targeting enhanced calcineurin selectivity or improved potency.

Application
Selection Property
Validation Focus
Calcineurin/NFAT signaling pathway studies
Direct calcineurin active-site inhibition
NFAT-dependent transcriptional reporter assays, enzyme kinetics
PP-1-selective pharmacological profiling
Reported PP-2A/PP-1 selectivity ratio >2
PP-1-dependent dephosphorylation endpoints vs. PP-2A controls
Antimicrobial screening assay standardization
Streptomyces 85E hyphae-formation inhibition mid-range activity
HFI assay calibration, benchmark against known controls
Sesterterpenoid sulfate SAR chemistry
Sulfate pharmacophore essentiality, selectivity tuning via functional group exchange
Calcineurin vs. PP-1c selectivity inversion, desulfation control
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